1-cyclopropyl-N-methylazetidin-3-amine
Description
1-Cyclopropyl-N-methylazetidin-3-amine is a small, nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a cyclopropyl group at position 1 and a methylamine group at position 2. This structure combines the conformational rigidity of the cyclopropane ring with the strained azetidine system, making it a valuable scaffold in medicinal chemistry for modulating pharmacokinetic properties such as metabolic stability and bioavailability .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-cyclopropyl-N-methylazetidin-3-amine |
InChI |
InChI=1S/C7H14N2/c1-8-6-4-9(5-6)7-2-3-7/h6-8H,2-5H2,1H3 |
InChI Key |
CRZYWCXUCWKXAU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-methylazetidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with N-methylazetidin-3-one in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, ensuring the compound meets industry standards for purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-methylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions to prevent side reactions.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-cyclopropyl-N-methylazetidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-cyclopropyl-N-methylazetidin-3-amine with compounds sharing key structural motifs, such as cyclopropyl groups, azetidine/heterocyclic rings, or amine functionalities.
Structural and Functional Differences
- Ring Size and Strain : The azetidine ring in this compound introduces greater ring strain compared to five- or six-membered analogs (e.g., triazole or cyclohexane derivatives), which may enhance binding affinity in drug-receptor interactions but complicate synthetic accessibility .
- Substituent Effects: The cyclopropyl group confers metabolic stability due to its rigid, non-planar geometry, a feature shared with N-cyclopropylpyrazole derivatives (e.g., compound from ). However, the addition of a pyridine or indole moiety (as in ) introduces aromaticity and π-stacking capabilities absent in the simpler azetidine scaffold.
- Synthetic Complexity : Copper-catalyzed methods (e.g., ) achieve moderate yields (17.9%) for pyrazole derivatives, while multi-step C–H functionalization (e.g., ) improves yields (55%) but requires specialized reagents like diphenyl phosphate and N-iodosuccinimide.
Pharmacological and Industrial Relevance
- Kinase Inhibition : Azetidine derivatives are explored as kinase inhibitors due to their ability to mimic peptide bonds while resisting enzymatic degradation. The methylamine group in this compound may enhance solubility compared to bulkier analogs like the trifluoromethyl-containing cyclohexane amine .
- Intermediate Utility : Triazole and pyrazole derivatives (e.g., ) are frequently employed in metal-catalyzed cross-coupling reactions, whereas the simpler azetidine structure is more suited for fragment-based drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
